molecular formula C12H11ClN2O2S B310239 2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide

2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide

Cat. No. B310239
M. Wt: 282.75 g/mol
InChI Key: SEPRNHLNFQUYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic use in various autoimmune diseases. This compound was first synthesized in 2003 by Pfizer Inc. and has since been the subject of numerous scientific studies.

Mechanism of Action

2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide inhibits the activity of JAK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of JAK and downstream signaling pathways, which leads to the suppression of cytokine and growth factor signaling. The inhibition of JAK activity by 2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been shown to reduce inflammation and autoimmune responses in preclinical and clinical studies.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-17 (IL-17), and tumor necrosis factor-alpha (TNF-α). 2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide has also been shown to reduce the proliferation of T cells and B cells, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide is its specificity for JAK inhibition. This compound has been shown to selectively inhibit JAK3, which is involved in the signaling pathways of various cytokines and growth factors. This specificity reduces the risk of off-target effects and toxicity. However, one of the limitations of 2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide is its short half-life, which requires frequent dosing in preclinical and clinical studies.

Future Directions

There are several future directions for the study of 2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide. One direction is to investigate the potential use of this compound in other autoimmune diseases, such as lupus and inflammatory bowel disease. Another direction is to investigate the combination of 2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide with other immunomodulatory agents to enhance its therapeutic efficacy. Additionally, the development of new JAK inhibitors with improved pharmacokinetic properties and selectivity is an ongoing area of research.
In conclusion, 2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide is a small molecule drug that has shown promising results in the treatment of autoimmune diseases. Its specificity for JAK inhibition and ability to suppress the immune response make it a promising therapeutic agent. Ongoing research into the mechanisms of action and potential therapeutic uses of 2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide will provide valuable insights into the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of 2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide involves the reaction of 3-chlorophenol with 2-aminothiazole in the presence of a base to form the corresponding amide. This amide is then reacted with 2-bromoacetophenone to yield the final product, 2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its potential therapeutic use in various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. This compound has been shown to inhibit the activity of Janus kinase (JAK), which is involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK activity, 2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide can suppress the immune response and reduce inflammation.

properties

Product Name

2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C12H11ClN2O2S/c1-8(11(16)15-12-14-5-6-18-12)17-10-4-2-3-9(13)7-10/h2-8H,1H3,(H,14,15,16)

InChI Key

SEPRNHLNFQUYNU-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=NC=CS1)OC2=CC(=CC=C2)Cl

Canonical SMILES

CC(C(=O)NC1=NC=CS1)OC2=CC(=CC=C2)Cl

Origin of Product

United States

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